Cas no 1060350-17-5 (N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide)

N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide structure
1060350-17-5 structure
商品名:N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide
CAS番号:1060350-17-5
MF:C15H16N2O2S
メガワット:288.364742279053
CID:6016555
PubChem ID:25868970

N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide
    • N1-(2-(thiophen-3-yl)ethyl)-N2-(m-tolyl)oxalamide
    • VU0635911-1
    • 1060350-17-5
    • F5104-0099
    • N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
    • N'-(3-methylphenyl)-N-(2-thiophen-3-ylethyl)oxamide
    • AKOS024498552
    • インチ: 1S/C15H16N2O2S/c1-11-3-2-4-13(9-11)17-15(19)14(18)16-7-5-12-6-8-20-10-12/h2-4,6,8-10H,5,7H2,1H3,(H,16,18)(H,17,19)
    • InChIKey: QCWPSHCGGFLXBH-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)CCNC(C(NC1=CC=CC(C)=C1)=O)=O

計算された属性

  • せいみつぶんしりょう: 288.09324893g/mol
  • どういたいしつりょう: 288.09324893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 349
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 86.4Ų

N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5104-0099-25mg
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
1060350-17-5
25mg
$109.0 2023-09-10
Life Chemicals
F5104-0099-2μmol
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
1060350-17-5
2μmol
$57.0 2023-09-10
Life Chemicals
F5104-0099-30mg
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
1060350-17-5
30mg
$119.0 2023-09-10
Life Chemicals
F5104-0099-5μmol
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
1060350-17-5
5μmol
$63.0 2023-09-10
Life Chemicals
F5104-0099-40mg
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
1060350-17-5
40mg
$140.0 2023-09-10
Life Chemicals
F5104-0099-50mg
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
1060350-17-5
50mg
$160.0 2023-09-10
Life Chemicals
F5104-0099-3mg
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
1060350-17-5
3mg
$63.0 2023-09-10
Life Chemicals
F5104-0099-10μmol
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
1060350-17-5
10μmol
$69.0 2023-09-10
Life Chemicals
F5104-0099-10mg
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
1060350-17-5
10mg
$79.0 2023-09-10
Life Chemicals
F5104-0099-2mg
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
1060350-17-5
2mg
$59.0 2023-09-10

N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide 関連文献

N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamideに関する追加情報

Professional Introduction to N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide (CAS No. 1060350-17-5)

N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide, a compound with the chemical identifier CAS No. 1060350-17-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both aromatic and heterocyclic moieties in its structure imparts unique chemical properties that make it a promising candidate for further exploration.

The molecular structure of N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide consists of a central ethane backbone substituted with amide functionalities at both termini. The amine groups are strategically positioned at the 2-position of an ethyl chain, which is further linked to a thiophene ring at its other end. This arrangement creates a versatile scaffold that can interact with biological targets in multiple ways, making it an attractive molecule for drug design.

One of the most compelling aspects of this compound is its dual functionality. The 3-methylphenyl group provides a hydrophobic anchor that can enhance membrane permeability, while the thiophen-3-yl moiety introduces electronic properties that can modulate receptor binding affinity. Such structural features are particularly valuable in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.

In recent years, there has been growing interest in the use of heterocyclic compounds in drug discovery due to their inherent biological activity and structural diversity. The thiophene ring, in particular, is well-documented for its role in various pharmacological applications. For instance, thiophene derivatives have been explored as antiviral, anti-inflammatory, and anticancer agents. The incorporation of this motif into N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide not only enhances its pharmacological potential but also opens up avenues for structure-activity relationship (SAR) studies.

The pharmaceutical industry has increasingly relied on computational methods to accelerate the discovery and optimization of novel drug candidates. Molecular modeling techniques have been instrumental in understanding the interactions between N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide and its target proteins. These studies have revealed that the compound can bind to specific pockets within enzymes and receptors, suggesting its potential as a lead compound for further development.

Furthermore, the synthesis of this compound has been refined through advanced organic chemistry methodologies. The use of palladium-catalyzed cross-coupling reactions has enabled the efficient construction of the desired amide bonds and aromatic connections. Such synthetic strategies are crucial for producing high-purity samples suitable for preclinical testing.

The preclinical evaluation of N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide has demonstrated promising results in vitro and in vivo. Initial studies have shown that it exhibits moderate inhibitory activity against several key enzymes implicated in disease pathways. Additionally, its stability under various physiological conditions suggests that it may be suitable for formulation into therapeutic agents.

The development of novel therapeutic agents often involves rigorous testing to assess their safety and efficacy. In this context, N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide has been subjected to a battery of assays designed to evaluate its pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. These assessments are critical for determining whether the compound can progress to clinical trials.

The integration of machine learning and artificial intelligence into drug discovery has also played a pivotal role in advancing projects like this one. Predictive models have been developed to identify potential lead compounds based on their structural features and predicted biological activity. These tools have helped researchers prioritize candidates like N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide for further investigation.

In conclusion, N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide (CAS No. 1060350-17-5) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and promising preclinical results make it a valuable candidate for further development into a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of drug discovery efforts.

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